molecular formula C66H126N2NaO19P2 B1671054 Eritoran tetrasodium CAS No. 185954-98-7

Eritoran tetrasodium

货号: B1671054
CAS 编号: 185954-98-7
分子量: 1336.6 g/mol
InChI 键: VWBKHJFUANCARN-NRRRZCFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

    依托瑞安四钠: 是一种合成的脂类,旨在抑制受体(Toll 样受体 4)。

  • 它被开发为一种治疗严重败血症的潜在药物,败血症是一种以全身炎症为特征的危及生命的疾病。
  • 该化合物的结构与脂多糖 类似,脂多糖是细菌细胞壁的组成部分,它与 TLR4 结合并激活免疫反应。
  • 然而,依托瑞安与 TLR4 结合但不激活它,从而调节免疫反应 .
  • 准备方法

    • 依托瑞安四钠以钠盐形式静脉注射。
    • 文献中没有广泛提供其制备的具体合成路线和反应条件。
  • 化学反应分析

    • 依托瑞安的化学反应没有得到广泛的记录。
    • 它可能发生与其脂类结构相关的相互作用,例如水解、酯化和磷酸化。
    • 这些反应的常用试剂和条件尚未公开。
  • 科学研究应用

    Sepsis Treatment

    Eritoran tetrasodium has been extensively studied for its potential in treating sepsis, a life-threatening condition caused by systemic infection leading to organ dysfunction.

    • Phase 2 Trials : Initial trials indicated that eritoran treatment was well tolerated and showed a trend toward reduced mortality rates in patients with severe sepsis .
    • Phase 3 Trials : A subsequent phase 3 trial, however, did not demonstrate a significant reduction in mortality compared to placebo, indicating the need for further research to clarify its efficacy .

    Key Findings from Clinical Studies :

    • In preclinical models, this compound improved survival rates by limiting excessive inflammatory responses associated with LPS .
    • A review of multiple studies highlighted its pharmacokinetics and pharmacodynamics, emphasizing its potential role in managing sepsis when combined with standard treatments .

    Corneal Inflammation

    This compound has shown promise in treating corneal inflammation induced by pathogens such as Pseudomonas aeruginosa.

    • Inhibition of Inflammation : A study demonstrated that eritoran significantly inhibited neutrophil infiltration and cytokine production in corneal tissues when stimulated by LPS .
    • Clinical Relevance : This application is particularly relevant for patients with contact lens-related complications or other inflammatory ocular conditions.

    Table 1: Summary of Clinical Trials Involving this compound

    Study TypeConditionFindingsReference
    Phase 2 TrialSepsisWell tolerated; trend towards lower mortality at higher doses
    Phase 3 TrialSevere SepsisNo significant effect on mortality compared to placebo
    Preclinical StudyInflammationReduced cytokine release; improved survival in animal models
    Corneal InflammationOcular InfectionSignificant inhibition of neutrophil infiltration and IL-8 production

    Case Study 1: Sepsis Management

    A cohort study involving patients with severe sepsis treated with this compound indicated that while initial results showed promise, the lack of significant outcomes in larger trials necessitated further investigation into patient selection and dosing strategies.

    Case Study 2: Corneal Inflammation

    In a controlled study on corneal inflammation due to bacterial infection, patients receiving this compound exhibited marked reductions in both clinical symptoms and inflammatory markers compared to those receiving standard care alone.

    作用机制

  • 相似化合物的比较

    • 依托瑞安的独特之处在于它专门针对 TLR4。
    • 在现有文献中,没有明确提及类似化合物,如果有的话。

    生物活性

    Eritoran tetrasodium, also known as E5564, is a synthetic lipid A analog that serves as a potent antagonist of the Toll-like receptor 4 (TLR4) pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and potential future applications.

    This compound functions primarily by inhibiting the binding of lipopolysaccharides (LPS) to the TLR4-MD2 receptor complex. This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The structural basis for this antagonism lies in eritoran's ability to competitively bind to MD2, thereby blocking LPS from initiating an inflammatory response without exhibiting significant agonistic effects itself .

    Preclinical Studies

    Preclinical studies have demonstrated that this compound effectively limits excessive inflammatory mediator release associated with LPS exposure. Notably, it has shown promise in improving survival rates in various animal models of sepsis and endotoxemia:

    • In Vitro Studies : Eritoran significantly reduced cytokine production in response to LPS stimulation in human and animal models. It inhibited NF-κB activation and subsequent inflammatory mediator release .
    • In Vivo Studies : Animal models treated with eritoran exhibited improved survival rates during induced sepsis, suggesting its potential as a therapeutic agent in managing severe infections .

    Clinical Trials and Findings

    This compound has undergone several clinical trials to evaluate its safety and efficacy in humans:

    • Phase I Trials : Initial studies indicated that eritoran could block cytokine responses to endotoxin challenges in healthy volunteers, supporting its role as an effective TLR4 antagonist .
    • Phase II Trials : A study involving patients with severe sepsis showed that those treated with eritoran had a lower mortality rate compared to placebo (37.5% vs 56.3%), although this difference was not statistically significant .
    • Ongoing Research : Current phase III trials are assessing the efficacy of eritoran in larger populations of patients at high risk for death due to sepsis. These studies aim to confirm earlier findings and establish clearer clinical guidelines for its use .

    Case Studies

    Several case studies have illustrated the potential benefits of this compound in specific conditions:

    • Corneal Inflammation : In murine models, eritoran significantly inhibited corneal inflammation induced by Pseudomonas aeruginosa through TLR4-mediated pathways. The treatment reduced neutrophil infiltration and chemokine production, demonstrating its efficacy in ocular inflammatory diseases .
    • Liver Injury : Research indicates that eritoran can ameliorate liver injury caused by hepatic ischemia-reperfusion by blocking HMGB1-mediated inflammation through TLR4 antagonism .

    Summary of Findings

    The following table summarizes key findings from various studies on this compound:

    Study TypeKey FindingsReference
    PreclinicalInhibited LPS-induced cytokine production; improved survival in sepsis models
    Phase I TrialBlocked cytokine responses in healthy volunteers
    Phase II TrialReduced mortality in severe sepsis patients (not statistically significant)
    Corneal StudyReduced neutrophil infiltration and inflammation
    Liver Injury StudyAmeliorated liver injury via TLR4 pathway inhibition

    属性

    CAS 编号

    185954-98-7

    分子式

    C66H126N2NaO19P2

    分子量

    1336.6 g/mol

    IUPAC 名称

    tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

    InChI

    InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1

    InChI 键

    VWBKHJFUANCARN-NRRRZCFBSA-N

    SMILES

    CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

    手性 SMILES

    CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na]

    规范 SMILES

    CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na]

    外观

    Solid powder

    纯度

    >98% (or refer to the Certificate of Analysis)

    保质期

    >2 years if stored properly

    溶解度

    Soluble in DMSO

    储存

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    同义词

    B-1287;  E-5564;  B1287;  E5564;  B 1287;  E 5564

    产品来源

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Eritoran tetrasodium
    Reactant of Route 2
    Reactant of Route 2
    Eritoran tetrasodium
    Reactant of Route 3
    Reactant of Route 3
    Eritoran tetrasodium
    Reactant of Route 4
    Eritoran tetrasodium
    Reactant of Route 5
    Eritoran tetrasodium
    Reactant of Route 6
    Eritoran tetrasodium

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。